molecular formula C16H16ClN3O B14442280 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- CAS No. 79759-82-3

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl-

Cat. No.: B14442280
CAS No.: 79759-82-3
M. Wt: 301.77 g/mol
InChI Key: QISOHXIBFUFHEJ-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chloro group, a dimethylamino phenyl group, and a methyl group. It is of significant interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- typically involves multi-step organic reactions One common method involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)
  • 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-

Uniqueness

Compared to similar compounds, 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- is unique due to the presence of the dimethylamino phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its versatility in synthetic chemistry.

Properties

CAS No.

79759-82-3

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

5-chloro-3-[2-(dimethylamino)phenyl]-1-methylbenzimidazol-2-one

InChI

InChI=1S/C16H16ClN3O/c1-18(2)12-6-4-5-7-14(12)20-15-10-11(17)8-9-13(15)19(3)16(20)21/h4-10H,1-3H3

InChI Key

QISOHXIBFUFHEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3N(C)C

Origin of Product

United States

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